OFETs are semiconductor devices that operate based on the modulation of an electric field to control current flow. The chemical structure of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) includes key features for OFET applications:
OSCs are devices that convert sunlight into electricity. Similar to OFETs, the structural features of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) make it a potential candidate for OSCs:
2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 524.78 g/mol. This compound belongs to the family of diketopyrrolopyrroles, which are known for their strong electron-accepting properties and are widely utilized in organic electronics, particularly in organic photovoltaic cells and field-effect transistors. The structure features a pyrrolo[3,4-c]pyrrole core that is functionalized with long alkyl chains and thiophene units, enhancing its solubility and electronic properties .
The mechanism of action of this specific DPP derivative in devices is not documented in available scientific literature. However, the mechanism of DPPs in organic electronics, in general, is based on their ability to transport charges efficiently due to the conjugated π-electron system present in their structure []. This allows them to function as donor materials in OPVs or semiconductor materials in OFETs [].
The reactivity of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can be attributed to the presence of the diketopyrrole moiety, which can undergo various chemical transformations including:
The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions:
These synthetic strategies allow for fine-tuning of the compound’s electronic properties by modifying substituents on the core structure .
The primary applications of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione include:
These applications leverage its unique electronic characteristics and solubility profile to enhance device performance .
Stille coupling remains a cornerstone for constructing DPP-terthiophene architectures due to its reliability in forming carbon-carbon bonds between stannylated thiophene derivatives and brominated DPP monomers. The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves reacting a bis(trimethylstannyl)terthiophene monomer with a dibromo-DPP derivative under palladium catalysis. For instance, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with tri-o-tolylphosphine (P(o-Tol)₃) as a ligand in toluene at 110°C for 24–72 hours achieves polycondensation with minimal side reactions.
Key advancements in Stille coupling include the use of microwave-assisted synthesis to reduce reaction times. Studies demonstrate that high-molecular-weight polymers (e.g., Mₙ > 100 kDa) can be obtained in as little as 15 minutes without compromising regioregularity. However, extended reaction times (>24 hours) risk catalyst degradation and β-hydride elimination, leading to terminal alkene defects. The table below summarizes optimized conditions for Stille-coupled DPP-terthiophene polymers:
Monomer Pair | Catalyst System | Solvent | Time (h) | Mₙ (kDa) | PDI |
---|---|---|---|---|---|
DPPBr₂ + Sn-Terthiophene | Pd₂(dba)₃/P(o-Tol)₃ | Toluene | 24 | 108 | 2.1 |
DPPFuBr₂ + Sn-BDTT | Pd(PPh₃)₄ | o-DCB | 72 | 17 | 1.8 |
Table 1: Molecular weight outcomes for Stille-coupled DPP polymers under varying conditions.
Direct arylation polymerization (DArP) offers a streamlined alternative to Stille coupling by eliminating pre-functionalization steps. This method couples C–H bonds in electron-rich terthiophenes with C–Br bonds in DPP monomers via palladium catalysis. For 2,5-dioctyl-3,6-bis-terthiophen-DPP, DArP employs Pd(OAc)₂ with neocuproine as a ligand in N,N-dimethylacetamide (DMAc) at 120°C for 48 hours.
Critical optimizations include:
Compared to Stille coupling, DArP reduces synthetic steps but requires precise control over reaction stoichiometry to avoid homocoupling. Recent studies report hole mobilities of 1.17 cm² V⁻¹ s⁻¹ for DArP-synthesized DPP-terthiophene polymers, rivaling Stille-coupled analogs.
Alkyl side chains on DPP and terthiophene units govern solubility, molecular weight, and solid-state packing. For 2,5-dioctyl-3,6-bis-(5''-N-hexyl-terthiophen-DPP), the following design principles apply:
The table below correlates side-chain structure with polymer properties:
Side Chain (DPP/Terthiophene) | Solubility (mg/mL) | Mₙ (kDa) | Hole Mobility (cm² V⁻¹ s⁻¹) |
---|---|---|---|
Octyl/Hexyl | 12 (CHCl₃) | 108 | 0.45 |
2-Ethylhexyl/Hexyl | 18 (o-DCB) | 94 | 0.32 |
Dodecyl/Hexyl | 15 (Toluene) | 17 | 1.17 |
Table 2: Impact of alkyl side chains on polymer properties.
Longer alkyl chains (e.g., dodecyl) enhance solubility but hinder molecular weight growth due to steric hindrance during polycondensation. Conversely, shorter chains (e.g., hexyl) favor interchain interactions but require elevated temperatures for dissolution.
The molecular architecture of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione employs a rigorously alternating donor-acceptor (D-A) motif, where the electron-deficient diketopyrrolopyrrole (DPP) core serves as the acceptor unit, flanked by terthiophene-based donor segments. This design capitalizes on the strong electron-withdrawing character of the DPP moiety (electron affinity = −3.8 eV) [4], which induces intramolecular charge transfer when coupled with electron-rich oligothiophenes. The octyl and hexyl side chains appended to the DPP nitrogen and terthiophene sulfur atoms, respectively, serve dual roles: mitigating excessive π-π stacking aggregation while maintaining solution processability [6].
Quantum chemical calculations on analogous DPP-terthiophene systems reveal a planar backbone conformation with dihedral angles ≤10° between the DPP and adjacent thiophene units [5]. This near-coplanar arrangement facilitates extended π-conjugation, evidenced by a 120 nm bathochromic shift in the low-energy absorption band compared to non-fused DPP-thiophene derivatives [3]. The HOMO level localizes predominantly on the terthiophene donor (−5.1 eV), while the LUMO resides on the DPP acceptor (−3.6 eV), creating a 1.5 eV electronic bandgap ideal for ambipolar charge transport [4].
Table 1: Key Electronic Parameters of DPP-Terthiophene Copolymers
Property | Value | Measurement Technique |
---|---|---|
HOMO Level | −5.1 eV | Cyclic Voltammetry [4] |
LUMO Level | −3.6 eV | UPS Spectroscopy [5] |
Optical Bandgap | 1.5 eV | UV-Vis-NIR [6] |
Hole Mobility (μₕ) | 0.013–0.04 cm² V⁻¹ s⁻¹ | OFET Characterization [3] |
Electron Mobility (μₑ) | 0.005–0.02 cm² V⁻¹ s⁻¹ | SCLC Analysis [8] |
Fluorination of the DPP core in 2,5-dioctyl-3,6-bis-terthiophene derivatives induces profound changes in frontier molecular orbitals. Introducing two fluorine atoms at the β-positions of the DPP lactam rings lowers the LUMO level to −4.1 eV while minimally affecting the HOMO (−5.2 eV), as demonstrated by density functional theory (DFT) calculations [8]. This 0.5 eV reduction in LUMO energy stems from fluorine's strong inductive electron-withdrawing effect, which enhances the electron-deficient character of the DPP acceptor.
Comparative studies of fluorinated vs. non-fluorinated analogs reveal three critical trends:
Table 2: Fluorination Effects on DPP-Terthiophene Copolymers
Parameter | Non-Fluorinated | Fluorinated | Change |
---|---|---|---|
LUMO (eV) | −3.6 | −4.1 | −0.5 |
μₑ (cm² V⁻¹ s⁻¹) | 0.008 | 0.021 | +162% |
On/Off Ratio | 10³ | 10⁴ | ×10 |
Ambient Stability (days) | 7 | 21 | +200% |
Incorporating fused tetrathiafulvalene (TTF) units into the terthiophene donor segments of 2,5-dioctyl-3,6-bis-terthiophene-DPP copolymers enhances backbone planarity, as evidenced by a 35% reduction in π-π stacking distance (3.8 Å → 3.4 Å) from grazing-incidence wide-angle X-ray scattering (GIWAXS) [3]. The fused TTF moiety constrains rotational freedom between thiophene rings, achieving a persistence length of 12 nm compared to 8 nm in non-fused analogs [5].
Thermal annealing studies reveal distinct phase behavior:
This enhanced crystallinity translates to a 3× improvement in charge carrier mobility (0.013 → 0.04 cm² V⁻¹ s⁻¹) and reduced activation energy for hopping transport (48 meV → 29 meV) [3]. The fused architecture also suppresses trap state formation, lowering the Urbach energy from 32 meV to 18 meV as measured by photothermal deflection spectroscopy [6].
Table 3: Crystallographic Parameters of Ring-Fused vs. Linear Terthiophene-DPP
Metric | Linear Terthiophene | Ring-Fused Terthiophene |
---|---|---|
π-π Stacking Distance | 3.8 Å | 3.4 Å |
Crystallite Size | 12 nm | 22 nm |
Hole Mobility | 0.013 cm² V⁻¹ s⁻¹ | 0.04 cm² V⁻¹ s⁻¹ |
Trap Density (cm⁻³) | 5×10¹⁷ | 2×10¹⁷ |
The charge carrier mobility in 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-based organic photovoltaic devices is enhanced through several fundamental mechanisms that arise from the unique molecular structure and electronic properties of this diketopyrrolopyrrole compound.
The primary mechanism for charge carrier mobility enhancement involves the strong electron-accepting nature of the diketopyrrolopyrrole unit, which creates an effective donor-acceptor framework when combined with the electron-rich terthiophene moieties [1]. The extended π-conjugation provided by the terthiophene units facilitates efficient intramolecular charge transport by creating continuous pathways for charge carrier migration [2]. The planar, conjugated bicyclic structure of the diketopyrrolopyrrole core promotes strong π-π interactions between neighboring molecules, resulting in ordered molecular packing that enhances intermolecular charge transport [3].
Field-effect transistor studies on related diketopyrrolopyrrole-based materials have demonstrated exceptional hole mobility values ranging from 2 to 8 cm²/V·s, with some systems achieving mobility values exceeding 10 cm²/V·s [4] [5]. The high mobility is attributed to the intrinsically narrow density of states in the diketopyrrolopyrrole bulk, which creates significantly different charge transport behavior between the semiconductor bulk and interfaces [3]. Space-charge limited current measurements on diketopyrrolopyrrole-naphthalene systems have shown hole mobility values of 1.12 × 10⁻⁵ cm²/V·s and electron mobility values of 8.7 × 10⁻⁴ cm²/V·s [6].
Table 1: Charge Carrier Mobility Data for Diketopyrrolopyrrole-Based Materials
Material | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Measurement Method | Reference |
---|---|---|---|---|
PDPP-TNT | 1.12 × 10⁻⁵ | 8.7 × 10⁻⁴ | SCLC | [6] |
PDPP-TNT:PC71BM | - | 2 × 10⁻³ | Impedance | [6] |
DPP-DTT | 0.02 | - | Diode | [7] |
DPP-DTT:PC70BM | 0.2 | - | Diode | [7] |
PDPP-BTz | 0.2 | - | SCLC | [8] |
PDPPDTSE | 2.8 | - | FET | [3] |
pDTDPP-TTF | - | 1.86 | FET | [9] |
The alkyl side chains in the compound play a crucial role in mobility enhancement by optimizing the balance between solubility and crystallinity [10]. The octyl and hexyl substituents provide sufficient solubility for solution processing while maintaining the ability to form ordered crystalline domains that facilitate charge transport [1]. The length and branching of these alkyl chains directly influence the width of semicrystalline polymer fibers formed in bulk heterojunction blends, which in turn affects the quantum efficiency for charge generation [10].
The terthiophene units contribute to mobility enhancement through their extended conjugation length and ability to form ordered π-stacked structures [2]. The thiophene rings exhibit strong intermolecular interactions, particularly sulfur-sulfur contacts, which enhance electronic transport between molecules [11]. The incorporation of multiple thiophene units creates a more extended π-system that facilitates charge delocalization along the polymer backbone [12].
Temperature-dependent mobility studies reveal that the charge transport mechanism in diketopyrrolopyrrole-based materials follows a variable-range hopping model at low temperatures, transitioning to a mobility-edge model at higher temperatures [13]. The activation energy for charge transport decreases with increasing gate voltage, indicating that higher charge densities lead to more efficient transport by filling trap states in the material [13].
The bulk heterojunction morphology optimization of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione with phenyl-C71-butyric acid methyl ester represents a critical factor in achieving high-performance organic photovoltaic devices through controlled phase separation and domain formation.
The optimal morphology for diketopyrrolopyrrole:PC71BM bulk heterojunctions consists of elongated, fiber-like domains with widths ranging from 10 to 50 nanometers and lengths extending from 200 to 400 nanometers [14] [15]. These elongated domains provide concentration gradients that facilitate directional charge diffusion and enable charge extraction efficiencies of approximately 80% [15]. In contrast, bulk heterojunctions with agglomerated fullerene domains exhibit significantly lower charge extraction efficiencies of approximately 45%, attributed to poor electron and hole transport pathways [15].
Table 2: Morphology Optimization Parameters for Diketopyrrolopyrrole:PC71BM Systems
System | Optimal Domain Size (nm) | Processing Additive | Annealing Temperature (°C) | Crystallinity | Reference |
---|---|---|---|---|---|
PTB7:PC71BM | 10-50 | DIO | - | High | [15] |
PTB7-Th:PC71BM | 31 ± 5 | DIO | - | High | [16] |
DPP-DTT:PC70BM | 9 ± 3 | DIO | - | Low | [17] |
PDPP-TNT:PC71BM | - | None | - | Moderate | [6] |
P1-P3:PC71BM | - | None | 85 | Variable | [18] |
The morphology optimization process involves careful control of solvent additives, particularly 1,8-diiodooctane, which acts as a high-boiling additive that selectively dissolves PC71BM clusters during film formation [19] [20]. The additive functions as a compatibilizer, allowing PC71BM to diffuse into polymer domains while the film remains swollen, leading to formation of finer morphology with improved donor-acceptor interfacial area [20]. The slow evaporation of diiodooctane enables controlled crystallization of both donor and acceptor materials, resulting in optimized domain sizes for efficient exciton dissociation and charge transport [21].
Grazing incidence wide-angle X-ray scattering studies reveal that optimized diketopyrrolopyrrole:PC71BM blends exhibit distinct crystalline phases for both materials [17]. The diketopyrrolopyrrole component shows alkyl lamellar stacking peaks at q ≈ 0.34 Å⁻¹, corresponding to a packing distance of approximately 1.64 nanometers [17]. The PC71BM component demonstrates characteristic scattering at q ≈ 1.3 Å⁻¹, indicating formation of ordered fullerene aggregates that facilitate electron transport [17].
The film formation process during spin-coating involves complex kinetics where the primary solvent evaporates rapidly while the additive remains present for extended periods [20]. During this process, the diketopyrrolopyrrole component, which has lower solubility, pre-aggregates as the concentration increases, while PC71BM remains dissolved in the remaining additive [20]. This differential solubility enables controlled phase separation and prevents formation of overly large domains that would impede charge generation [20].
Atomic force microscopy characterization of optimized films shows smooth surface topography with root-mean-square roughness values typically below 2 nanometers [17]. The surface morphology exhibits fine phase separation with few large PC71BM-rich domains, indicating successful morphology control through additive processing [17]. Transmission electron microscopy reveals fibrillar network structures with continuous pathways for both electron and hole transport [17].
The thermal stability of optimized morphologies is enhanced through the formation of thermodynamically stable crystalline phases [22]. Diketopyrrolopyrrole-based bulk heterojunctions demonstrate superior thermal stability compared to amorphous systems, with devices maintaining 70% of initial efficiency after thermal stress at 80°C for twelve days [23]. The high glass transition temperature of diketopyrrolopyrrole materials contributes to morphological stability by preventing large-scale phase separation during operation [22].
Sequential deposition methods have been developed to achieve precise morphology control by depositing the diketopyrrolopyrrole component first to form a nanostructured framework, followed by infiltration of PC71BM from solution [23]. This approach minimizes intermixing between donor and acceptor materials while maintaining efficient charge generation, resulting in devices with power conversion efficiencies comparable to conventional bulk heterojunctions but with enhanced thermal stability [23].
The compatibility of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione with non-fullerene acceptors presents both opportunities and challenges for achieving high-efficiency organic photovoltaic devices, with specific limitations arising from processing incompatibilities and morphological control issues.
The most successful non-fullerene acceptor pairing with diketopyrrolopyrrole-based donors has been achieved with IEICO-4F, resulting in power conversion efficiencies up to 9.66% in optimized devices [24] [25]. This system demonstrates a high photon-to-current ratio with maximum external quantum efficiency exceeding 70% and relatively low energetic losses of 0.57 eV [24]. The success of this pairing is attributed to complementary absorption spectra, with the diketopyrrolopyrrole donor absorbing in the 600-900 nanometer range while IEICO-4F extends absorption into the near-infrared region beyond 1000 nanometers [25].
Table 3: Non-Fullerene Acceptor Compatibility with Diketopyrrolopyrrole Donors
DPP Donor | NFA Acceptor | PCE (%) | Main Limitation | Reference |
---|---|---|---|---|
PBDTT-DPP | IEICO-4F | 9.66 | Processing compatibility | [24] |
PDPP5T | IEICO-4F | 4.8 | Hole mobility | [26] |
DPP-TT | IDIC | - | Energy level mismatch | [27] |
DPP-DTT | IDIC | - | Morphology control | [27] |
BDTTT-DPP | IDIC | 5.48 | Charge recombination | [28] |
BDTTVT-DPP | IDIC | 5.48 | Charge recombination | [28] |
SBF-4DPPDCV | PTB7-Th | 3.85 | Electron transport | [29] |
Ph(DPP)2 | P3HT | 0.48 | Exciton dissociation | [30] |
PhDMe(DPP)2 | P3HT | 0.65 | Electron transport | [30] |
p-DPP-PhCN | P3HT | 0.5 | Charge generation | [31] |
PDPP-TNT | ITIC | - | Miscibility | [32] |
The primary limitation in diketopyrrolopyrrole:non-fullerene acceptor systems arises from processing incompatibilities related to solvent selection [26]. Diketopyrrolopyrrole-based polymers typically require chloroform for adequate solubility, while non-fullerene acceptors are preferentially processed from halogenated aromatic solvents such as chlorobenzene [26]. This solvent incompatibility necessitates the use of ternary solvent systems, which can improve short-circuit current density by up to 50% but simultaneously reduce open-circuit voltage and fill factor [26].
The morphological challenges in diketopyrrolopyrrole:non-fullerene acceptor blends result from poor miscibility between the components, leading to suboptimal phase separation [32]. Unlike fullerene acceptors, which can intercalate between polymer side chains, non-fullerene acceptors tend to form large, pure domains that impede charge generation and transport [32]. The energy level alignment between diketopyrrolopyrrole donors and non-fullerene acceptors often results in insufficient driving force for efficient charge separation, particularly when the highest occupied molecular orbital offset is below 0.3 eV [33].
Charge recombination represents a significant efficiency limitation in diketopyrrolopyrrole:non-fullerene acceptor systems [28]. The extended π-conjugation in non-fullerene acceptors leads to strong intermolecular interactions that promote charge recombination, particularly in systems with poor morphological control [28]. This recombination is enhanced by the formation of charge-transfer complexes between donor and acceptor materials, which create additional pathways for non-radiative decay [28].
The hole mobility in diketopyrrolopyrrole domains becomes particularly problematic when blended with non-fullerene acceptors [26]. While diketopyrrolopyrrole materials can achieve high hole mobilities in neat films, the presence of non-fullerene acceptors disrupts the ordered packing of diketopyrrolopyrrole chains, leading to reduced hole mobility and increased series resistance [26]. This effect is more pronounced with non-fullerene acceptors compared to fullerene acceptors due to the larger molecular size and different packing preferences [26].
The absorption complementarity between diketopyrrolopyrrole donors and non-fullerene acceptors, while potentially beneficial for light harvesting, can lead to unbalanced charge generation [29]. The strong absorption of non-fullerene acceptors in the visible region can overshadow the diketopyrrolopyrrole absorption, resulting in preferential generation of charges in the acceptor phase where hole transport is limited [29]. This imbalance reduces the overall quantum efficiency for charge generation and limits device performance [29].
Recent developments in diketopyrrolopyrrole-based non-fullerene acceptors have shown promise for all-small-molecule organic solar cells [34] [29]. Multi-arm diketopyrrolopyrrole acceptors with spirobifluorene cores have demonstrated improved electron transport properties, with electron mobilities reaching 1.04 × 10⁻⁴ cm²/V·s [29]. These materials benefit from three-dimensional charge transport networks that enable more efficient electron extraction compared to linear diketopyrrolopyrrole derivatives [29].
The efficiency limitations in diketopyrrolopyrrole:non-fullerene acceptor systems are also related to the energy loss mechanisms [24]. While these systems can achieve low energetic losses below 0.6 eV, the trade-off between energy loss and maximum external quantum efficiency remains challenging [24]. The crystalline nature of diketopyrrolopyrrole materials, while beneficial for charge transport, can lead to increased non-radiative recombination when poorly matched with non-fullerene acceptors [24].